molecular formula C21H23BrN2O3S B2446721 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1106751-66-9

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No. B2446721
CAS RN: 1106751-66-9
M. Wt: 463.39
InChI Key: VGNHPQQLVYAYAP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a 2,3-dihydrobenzo[b][1,4]dioxin ring, a hydroxy group, a m-tolyl group (a toluene ring with a substituent in the meta position), and a 3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions including alkylation, azidation, Curtius rearrangement, hydrolysis, and salification . The exact synthesis process for this compound would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as 2D-NMR spectra, mass spectrometry, and single crystal X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present.

Scientific Research Applications

Crystallography and Structural Analysis

The compound has been used in the field of crystallography and structural analysis . The structure of the isoflavone compound was elucidated by 2D-NMR spectra, mass spectrum, and single crystal X-ray crystallography . This kind of analysis helps in understanding the molecular structure and properties of the compound .

Inhibitory Activity Against Urease

The compound has been reported to show strong inhibitory activity against jack bean urease . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of certain medical conditions .

Fluorescence Spectroscopy

The compound has been studied using fluorescence spectroscopy . This technique allows researchers to study the interaction of the compound with other molecules and can provide valuable information about its behavior in various environments .

Synthesis of Derivatives

The compound has been used as a starting material for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the utility of the original compound .

Treatment of Sleep-Related Breathing Disorders

The compound has been studied for its potential use in the treatment and/or prophylaxis of sleep-related breathing disorders, including obstructive and central sleep apneas and snoring . This application is based on the compound’s antagonistic activity against α2-Adrenoceptor subtype C .

Large-Scale Preparation

The compound has been synthesized via a route that encompasses fewer side reactions, simplifies synthetic and isolation processes, and increases yield with higher purity . This makes it suitable for large-scale preparation .

properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(3-methylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N2O3S.BrH/c1-15-4-2-5-17(12-15)22-14-21(24,23-8-3-11-27-20(22)23)16-6-7-18-19(13-16)26-10-9-25-18;/h2,4-7,12-13,24H,3,8-11,14H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNHPQQLVYAYAP-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC([N+]3=C2SCCC3)(C4=CC5=C(C=C4)OCCO5)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(m-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

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